molecular formula C10H16IN3O2 B2454657 Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate CAS No. 2503201-94-1

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

Cat. No.: B2454657
CAS No.: 2503201-94-1
M. Wt: 337.161
InChI Key: YPUVOIRDEIHJPP-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines This particular compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate typically involves the reaction of 1-ethyl-5-iodopyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

  • Dissolve 1-ethyl-5-iodopyrazole in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of alternative solvents and bases to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the iodine atom.

    Oxidation Reactions: Products include N-oxides or other oxidized derivatives of the pyrazole ring.

    Reduction Reactions: Products include deiodinated pyrazoles.

Scientific Research Applications

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving pyrazole derivatives.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can also interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(1-ethyl-5-chloropyrazol-4-yl)carbamate
  • Tert-butyl N-(1-ethyl-5-bromopyrazol-4-yl)carbamate
  • Tert-butyl N-(1-ethyl-5-fluoropyrazol-4-yl)carbamate

Uniqueness

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The iodine atom can be selectively substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives. Additionally, the compound’s ability to form strong interactions with molecular targets makes it a valuable tool in drug discovery and other scientific research applications.

Properties

IUPAC Name

tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16IN3O2/c1-5-14-8(11)7(6-12-14)13-9(15)16-10(2,3)4/h6H,5H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUVOIRDEIHJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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